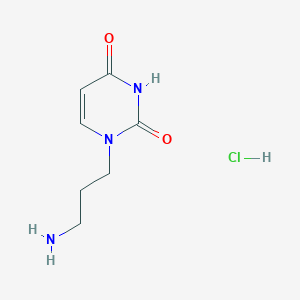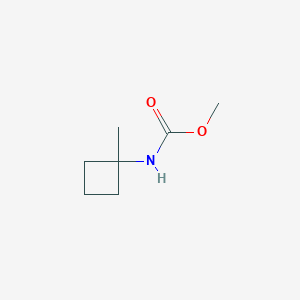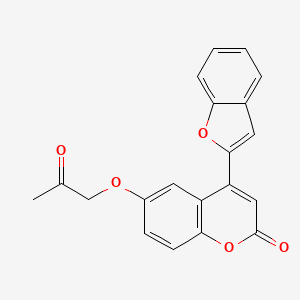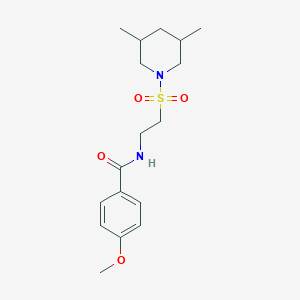
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, also known as APY, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
Target of Action
Similar compounds in the pyrimidine class have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Similar pyrimidine derivatives have been known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Similar pyrimidine derivatives have been known to exhibit a wide range of biological activities, indicating their significant molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride in lab experiments is its specificity for DHODH, which reduces off-target effects. This compound has also been shown to have low toxicity in normal cells, making it a promising therapeutic agent for cancer treatment. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride. One direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Another direction is to develop more efficient synthesis methods for this compound, which can improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the long-term effects of this compound on normal cells and its potential for combination therapy with other cancer treatments.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research studies. Its mechanism of action involves the inhibition of DHODH, which leads to the inhibition of cancer cell growth and the induction of apoptosis. This compound has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on this compound, which can improve our understanding of its potential as a therapeutic agent.
Métodos De Síntesis
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride can be synthesized using different methods, including a one-pot synthesis method and a microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2,4-dioxo-5-phenylimidazolidine with 3-aminopropylamine in the presence of a catalyst. The microwave-assisted synthesis method involves the reaction of 2,4-dioxo-5-phenylimidazolidine with 3-aminopropylamine in the presence of a solvent and a catalyst under microwave irradiation.
Aplicaciones Científicas De Investigación
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Propiedades
IUPAC Name |
1-(3-aminopropyl)pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-3-1-4-10-5-2-6(11)9-7(10)12;/h2,5H,1,3-4,8H2,(H,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVLSWDUYLGHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Chlorophenyl)-2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2853652.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2853655.png)
![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2853658.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)



![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)
![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)
